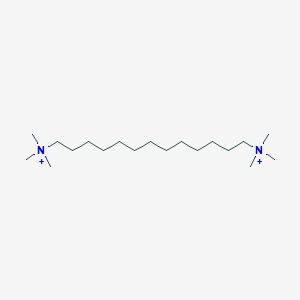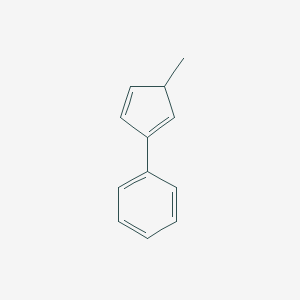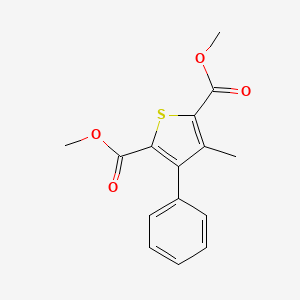
Dimethyl 3-methyl-4-phenylthiophene-2,5-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 3-methyl-4-phenylthiophene-2,5-dicarboxylate is a chemical compound belonging to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of two ester groups, a methyl group, and a phenyl group attached to the thiophene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 3-methyl-4-phenylthiophene-2,5-dicarboxylate typically involves the esterification of thiophene-2,5-dicarboxylic acid derivatives. One common method includes the reaction of 3-methyl-4-phenylthiophene-2,5-dicarboxylic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for monitoring and controlling temperature, pressure, and reactant flow rates is common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 3-methyl-4-phenylthiophene-2,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, particularly at the positions adjacent to the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorinating agents are used for halogenation reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophene derivatives.
Aplicaciones Científicas De Investigación
Dimethyl 3-methyl-4-phenylthiophene-2,5-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of polymers and materials with specific electronic properties
Mecanismo De Acción
The mechanism of action of dimethyl 3-methyl-4-phenylthiophene-2,5-dicarboxylate is not fully understood, but it is believed to interact with various molecular targets through its thiophene ring and ester groups. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating biological pathways. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyl thiophene-2,5-dicarboxylate
- Diethyl 2,5-diaminothiophene-3,4-dicarboxylate
- Dimethyl thieno(3,2-b)thiophene-2,5-dicarboxylate
Uniqueness
Dimethyl 3-methyl-4-phenylthiophene-2,5-dicarboxylate is unique due to the presence of both a methyl and a phenyl group on the thiophene ring, which imparts distinct electronic and steric properties. These features make it a valuable compound for synthesizing novel materials and exploring new chemical reactions .
Propiedades
Número CAS |
55342-13-7 |
|---|---|
Fórmula molecular |
C15H14O4S |
Peso molecular |
290.3 g/mol |
Nombre IUPAC |
dimethyl 3-methyl-4-phenylthiophene-2,5-dicarboxylate |
InChI |
InChI=1S/C15H14O4S/c1-9-11(10-7-5-4-6-8-10)13(15(17)19-3)20-12(9)14(16)18-2/h4-8H,1-3H3 |
Clave InChI |
STBRLXPWGNFZGQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC(=C1C2=CC=CC=C2)C(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


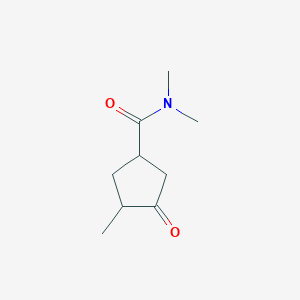
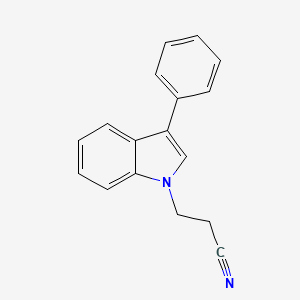
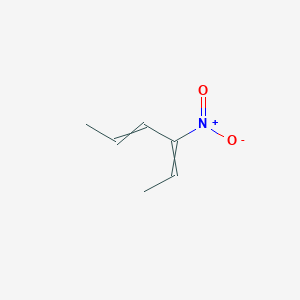
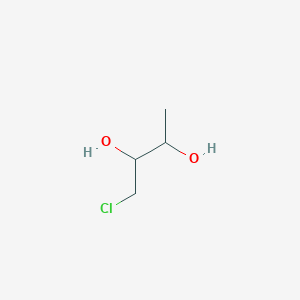
![2-[2-Hydroxy-4-(piperidin-1-yl)benzoyl]benzoic acid](/img/structure/B14646572.png)
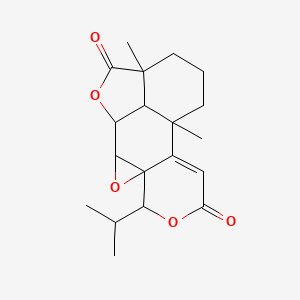
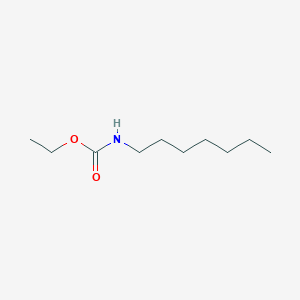
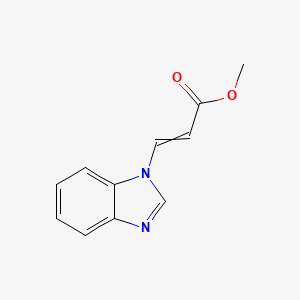
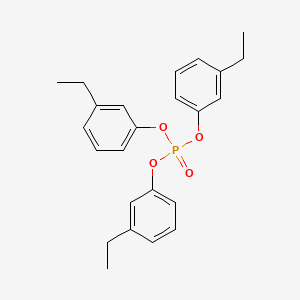
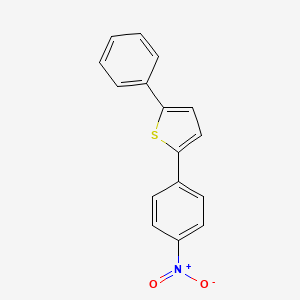

![2-(2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B14646617.png)
